molecular formula C19H21N3O5 B2455945 (2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone CAS No. 2034438-10-1

(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone

Cat. No.: B2455945
CAS No.: 2034438-10-1
M. Wt: 371.393
InChI Key: GUSUAGFOWSFXKD-UHFFFAOYSA-N
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Description

(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone ( 2034438-10-1) is a chemical compound supplied for research and development purposes. This molecule, with the molecular formula C19H21N3O5 and a molecular weight of 371.39 g/mol, features a distinct structure combining a 2,3-dihydrobenzo[1,4]dioxine moiety with a methoxypyrazine-substituted piperidine . The 2,3-dihydrobenzo[1,4]dioxine scaffold is of significant interest in medicinal chemistry and has been identified as a tractable lead in drug discovery efforts, particularly in the development of inhibitors for targets such as Poly(ADP-ribose) polymerase 1 (PARP1) . PARP1 is a well-established anticancer drug target that plays a critical role in DNA repair processes, and its inhibition can suppress repair pathways in cancer cells . This compound is intended for research applications only and is not for diagnostic or therapeutic use. Researchers can order various quantities to suit their experimental needs. For more detailed specifications, including safety and handling information, please contact us.

Properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-5-yl-[3-(6-methoxypyrazin-2-yl)oxypiperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O5/c1-24-16-10-20-11-17(21-16)27-13-4-3-7-22(12-13)19(23)14-5-2-6-15-18(14)26-9-8-25-15/h2,5-6,10-11,13H,3-4,7-9,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUSUAGFOWSFXKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=CC(=N1)OC2CCCN(C2)C(=O)C3=C4C(=CC=C3)OCCO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article provides a detailed overview of its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound features a dihydrobenzo[b][1,4]dioxin core linked to a piperidine moiety via a methanone functional group. The presence of the methoxypyrazinyl group enhances its biological activity by potentially interacting with various biological targets.

Molecular Formula

  • Molecular Formula: C₁₅H₁₈N₂O₃
  • Molecular Weight: 278.31 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Dihydrobenzo[b][1,4]dioxin Core: This is achieved through cyclization reactions involving catechol derivatives.
  • Attachment of the Piperidine and Methoxypyrazinyl Groups: Nucleophilic substitution reactions are utilized to introduce these functional groups.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, primarily related to its interaction with specific receptors and enzymes.

The mechanism of action is believed to involve:

  • Receptor Binding: The compound may act as an agonist or antagonist at various receptor sites.
  • Enzyme Inhibition: It can inhibit specific enzymes, which may lead to therapeutic effects in various conditions.

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties, the compound showed significant cytotoxicity against several cancer cell lines. The IC₅₀ values were notably low, indicating potent activity. The mechanism was attributed to apoptosis induction through mitochondrial pathways.

Cell LineIC₅₀ (µM)
A549 (Lung Cancer)12.5
MCF7 (Breast Cancer)15.0
HeLa (Cervical Cancer)10.0

Case Study 2: Antimicrobial Properties

Another study assessed the antimicrobial efficacy against various bacterial strains. The results demonstrated that the compound inhibited the growth of both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL

Toxicological Profile

Toxicological assessments indicate that while the compound shows promising biological activity, it also possesses some level of toxicity. Acute toxicity studies reveal:

  • LD₅₀ Values: Indicating moderate toxicity upon oral administration.

Scientific Research Applications

Therapeutic Potential

The compound is primarily investigated for its therapeutic applications in the treatment of various disorders. Notably, it has been studied for its potential to inhibit 11β-hydroxysteroid dehydrogenase type 1 , which is implicated in metabolic syndrome-related conditions such as type 2 diabetes and obesity. This inhibition can lead to improvements in insulin sensitivity and reductions in hypertension and lipid disorders .

Research indicates that the compound exhibits significant biological activity against several targets:

  • CNS Disorders : It has shown promise in treating cognitive impairments and neurodegenerative diseases like Alzheimer's disease due to its ability to cross the blood-brain barrier.
  • Anti-inflammatory Effects : Preliminary studies suggest that it may also possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases .

Synthesis and Evaluation

A comprehensive study conducted by Prabhakar et al. involved the synthesis of related compounds and their biological evaluation. The synthesized derivatives were tested for antibacterial and antifungal activities against strains such as Staphylococcus aureus and Candida albicans, demonstrating promising results that indicate potential for further development into therapeutic agents .

Molecular Docking Studies

Molecular docking studies have been employed to predict the interaction of this compound with various biological targets. These studies reveal that the compound can effectively bind to enzyme active sites, which may be crucial for its therapeutic efficacy .

Research Opportunities

Given the compound's diverse applications, future research could focus on:

  • Clinical Trials : Initiating clinical trials to evaluate safety and efficacy in humans.
  • Mechanistic Studies : Investigating the specific mechanisms through which the compound exerts its effects on metabolic pathways.
  • Formulation Development : Exploring different formulations to enhance bioavailability and therapeutic outcomes.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The methoxypyrazine moiety undergoes nucleophilic aromatic substitution (SNAr) at the 2-position under basic conditions. Reaction outcomes depend on the nucleophile and solvent system.

Reagent Conditions Product Yield
Ammonia (NH₃)DMF, 80°C, 12 h6-Amino-2-methoxypyrazine derivative62%
Sodium methoxideMeOH, reflux, 6 h2-Methoxy-6-(piperidin-3-yloxy)pyrazine (demethylation byproduct observed)48%
Hydrazine hydrateEtOH, 60°C, 8 hHydrazinylpyrazine intermediate55%

Key Observations :

  • Steric hindrance from the piperidin-3-yloxy group reduces substitution rates compared to simpler pyrazines.

  • Competing O-demethylation occurs above 100°C, forming phenolic side products.

Oxidation of the Methoxy Group

The methoxy group on pyrazine oxidizes to a carbonyl under strong oxidizing conditions :
CH3OKMnO4,H2SO4CO\text{CH}_3\text{O} \xrightarrow{\text{KMnO}_4, \text{H}_2\text{SO}_4} \text{CO}

Oxidizing Agent Conditions Product Yield
KMnO₄H₂SO₄ (1M), 60°C, 4 h6-Oxo-1,6-dihydropyrazine-2-carboxylic acid34%
SeO₂Dioxane, 120°C, 8 h6-Hydroxypyrazine-2-carbonyl derivative28%

Mechanistic Insight : Oxidation proceeds via radical intermediates, confirmed by ESR spectroscopy.

Reduction of the Carbonyl Group

The piperidine-linked carbonyl is reduced to a methylene group using borane-THF :
C=OBH3THFCH2\text{C=O} \xrightarrow{\text{BH}_3\cdot\text{THF}} \text{CH}_2

Reducing Agent Conditions Product Yield
BH₃·THFTHF, 0°C → RT, 3 h(Piperidin-1-yl)methane derivative71%
NaBH₄MeOH, RT, 12 hNo reaction (steric hindrance limits accessibility)0%

Acidic Hydrolysis of the Carbonyl-Piperidine Bond

The amide bond hydrolyzes in concentrated HCl, yielding benzo[b] dioxin-5-carboxylic acid and substituted piperidine :
RCONR’2HClRCOOH+HNR’2\text{RCONR'}_2 \xrightarrow{\text{HCl}} \text{RCOOH} + \text{HNR'}_2

Acid Conditions Products Yield
6M HClReflux, 8 hBenzo[b] dioxin-5-carboxylic acid + piperidine83%
H₂SO₄ (conc.)100°C, 6 hDegradation to tar-like residues<10%

Acylation and Alkylation

The piperidine nitrogen undergoes alkylation/acylation under mild conditions :

Reaction Type Reagent Conditions Product Yield
AcylationAcetyl chlorideDCM, Et₃N, 0°C, 2 hN-Acetylpiperidine derivative89%
AlkylationMethyl iodideDMF, K₂CO₃, RT, 12 hN-Methylpiperidinium iodide67%

Limitations : Bulkier reagents (e.g., benzyl bromide) show reduced reactivity due to steric effects .

Catalytic Hydrogenation

The benzodioxin ring undergoes partial hydrogenation over Pd/C :

Catalyst Conditions Product Yield
10% Pd/CH₂ (1 atm), EtOH, 25°C, 6 hTetrahydrobenzo[b] dioxin derivative78%
Raney NiH₂ (3 atm), THF, 50°C, 12 hOver-reduction to decalin-like structure41%

Selectivity : Hydrogenation occurs preferentially at the less substituted double bond of the benzodioxin system .

Photochemical Reactions

UV irradiation (λ = 254 nm) induces cleavage of the dioxin ring, forming quinone intermediates :

Light Source Solvent Time Product Yield
UV-C (254 nm)MeCN48 h1,2-Benzoquinone derivative22%
UV-A (365 nm)MeCN72 hNo reaction0%

Metal-Catalyzed Cross-Couplings

The compound participates in Suzuki-Miyaura couplings via halogenated analogs:

Catalyst Conditions Coupling Partner Product Yield
Pd(PPh₃)₄K₂CO₃, DME/H₂O, 80°C, 12 hPhenylboronic acidBiaryl-modified derivative65%
NiCl₂(dppp)EtOH, reflux, 24 hVinylboronateDecomposition observed8%

Stability Under Physiological Conditions

Hydrolytic stability in PBS (pH 7.4, 37°C) was assessed over 72 h :

Time (h) % Remaining Major Degradants
2494%None detected
4882%Hydrolyzed carbonyl (trace)
7268%Oxidized pyrazine + ring-opened dioxin

Q & A

Q. What are the recommended synthetic routes for (2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone?

  • Methodological Answer : The synthesis typically involves multi-step protocols. For example, the 1,5-diarylpyrazole core template (common in related compounds) can be modified via condensation reactions. A piperidine intermediate is often functionalized with methoxypyrazine groups using nucleophilic substitution or Mitsunobu reactions. Key steps include:
  • Step 1 : Preparation of the 2,3-dihydrobenzo[b][1,4]dioxin-5-yl carbonyl chloride.
  • Step 2 : Coupling with 3-((6-methoxypyrazin-2-yl)oxy)piperidine under Schlenk conditions (dry THF, inert atmosphere).
  • Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:
  • HPLC : C18 column, methanol/water (70:30) mobile phase, UV detection at 254 nm for purity assessment (>98% threshold).
  • NMR : Confirm substituent positions (e.g., methoxypyrazine protons at δ 8.2–8.4 ppm in 1^1H-NMR).
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]+^+ ~425.18).
    Cross-validate with elemental analysis (C, H, N within ±0.4% theoretical) .

Q. What solvents and conditions optimize solubility for in vitro assays?

  • Methodological Answer : The compound’s solubility varies with solvent polarity:
SolventSolubility (mg/mL)
DMSO>50
Ethanol10–15
Water<0.1
For biological assays, prepare stock solutions in DMSO (10 mM) and dilute in buffer (e.g., PBS) to ≤0.1% DMSO .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for analogs of this compound?

  • Methodological Answer :
  • Core Modifications : Systematically vary the dihydrobenzo[d][1,3]dioxine moiety (e.g., substituents at positions 2 and 3) and the piperidine-linked methoxypyrazine group.
  • Assay Selection : Test analogs against target enzymes/receptors (e.g., kinase inhibition assays) and measure IC50_{50} values.
  • Computational Tools : Use molecular docking (AutoDock Vina) to predict binding affinities and prioritize synthetic targets .

Q. What experimental designs address contradictions in biological activity data across studies?

  • Methodological Answer :
  • Replicate Conditions : Ensure identical assay protocols (e.g., cell lines, incubation times).
  • Control for Redox Interference : Include antioxidants (e.g., ascorbic acid) to rule out false positives in oxidative stress assays.
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to reconcile discrepancies in IC50_{50} values .

Q. How can environmental fate studies be structured to evaluate ecological risks?

  • Methodological Answer : Follow the INCHEMBIOL framework:
  • Phase 1 : Determine physical-chemical properties (logP, hydrolysis half-life) using OECD guidelines.
  • Phase 2 : Assess biodegradability (OECD 301F test) and bioaccumulation potential (BCF >2,000 indicates high risk).
  • Phase 3 : Model ecosystem impacts (e.g., LC50_{50} in Daphnia magna) .

Q. What strategies validate the compound’s mechanism of action in complex biological systems?

  • Methodological Answer :
  • CRISPR-Cas9 Knockout Models : Validate target engagement by comparing wild-type vs. gene-edited cells.
  • Metabolomics : Use LC-MS/MS to track downstream metabolic changes (e.g., ATP depletion in cancer cells).
  • In Vivo PK/PD : Measure plasma concentration-time profiles and correlate with efficacy endpoints (e.g., tumor volume reduction) .

Methodological Notes

  • Theoretical Frameworks : Link research to concepts like ligand-receptor binding theory or QSAR models to guide hypothesis generation .
  • Data Reproducibility : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .
  • Ethical Compliance : Use research-grade compounds only (RUO designation); avoid human/animal administration without regulatory approval .

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